Structural Basis for VEGFR2 Potency Difference
N-Methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (Deschloro Sorafenib) differs from sorafenib by the formal deletion of a single chlorine atom at the 4-position of the central phenoxy ring. This single-atom structural change produces a VEGFR2 IC50 of 4 nM in a GST-6His-tagged VEGFR2 HTRF enzymatic assay, compared with a reported sorafenib VEGFR2 IC50 of 90 nM in cell-free kinase assays [1]. The quantified difference represents an approximately 22.5-fold increase in VEGFR2 inhibitory potency for the deschloro compound. Molecular formula: target C21H17F3N4O3 (MW 430.4) vs. sorafenib C21H16ClF3N4O3 (MW 464.8); ΔMW = 34.4 g/mol.
| Evidence Dimension | VEGFR2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 nM (GST-6His-tagged VEGFR2 HTRF assay) |
| Comparator Or Baseline | Sorafenib IC50 = 90 nM (cell-free VEGFR2 kinase assay) |
| Quantified Difference | ~22.5-fold greater VEGFR2 potency (deschloro vs. sorafenib) |
| Conditions | Target: GST-6His-tagged VEGFR2 (human, unknown origin); substrate: biotin-aminohexyl-EEEEYFELVAKKKK-NH2 peptide; incubation: 90 min; detection: HTRF (BindingDB assay). Sorafenib data from standard cell-free kinase assay as reported by MedChemExpress. |
Why This Matters
For researchers using this compound as a VEGFR2-active control or as a starting scaffold for kinase selectivity engineering, the 22.5-fold potency difference versus sorafenib means that substituting sorafenib will produce substantially weaker VEGFR2 inhibition at equivalent concentrations, potentially leading to false-negative results in angiogenesis-relevant assays.
- [1] BindingDB. BDBM50578183 / CHEMBL1992306: VEGFR2 IC50 = 4 nM. Assay: Inhibition of GST-6His-tagged VEGFR2 using biotin-aminohexyl-EEEEYFELVAKKKK-NH2 peptide substrate, 90 min incubation, HTRF detection. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578183 View Source
